molecular formula C12H10O2S2 B115714 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione CAS No. 147951-24-4

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione

Cat. No.: B115714
CAS No.: 147951-24-4
M. Wt: 250.3 g/mol
InChI Key: GCAXOUZIAQDEHD-UHFFFAOYSA-N
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Description

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione is a symmetric diketone featuring two 3-methylthiophene substituents.

Properties

IUPAC Name

1,2-bis(3-methylthiophen-2-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c1-7-3-5-15-11(7)9(13)10(14)12-8(2)4-6-16-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAXOUZIAQDEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C(=O)C2=C(C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370194
Record name Bis(3-methylthiophen-2-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147951-24-4
Record name Bis(3-methylthiophen-2-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The diol precursor undergoes oxidation via Jones reagent (CrO₃ in H₂SO₄) or TEMPO/NaOCl systems to yield the diketone. The mechanism proceeds through a two-step electron transfer, converting each alcohol group to a ketone.

Experimental Protocol

ParameterSpecification
Starting material 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-diol
Oxidizing agent Jones reagent (0.5 M in acetone)
Temperature 0–5°C (ice bath)
Reaction time 4–6 hours
Yield 58–62% (crude), 52% after purification

Purification : Column chromatography (SiO₂, hexane:ethyl acetate 8:2) followed by recrystallization from ethanol.

Friedel-Crafts Acylation of 3-Methylthiophene

Dual Acylation Strategy

A one-pot Friedel-Crafts reaction employs oxalyl chloride as the diketone source and 3-methylthiophene as the aromatic substrate:

2 (3-methylthiophene)+ClC(O)C(O)ClAlCl₃Target compound+2HCl2 \text{ (3-methylthiophene)} + \text{ClC(O)C(O)Cl} \xrightarrow{\text{AlCl₃}} \text{Target compound} + 2 \text{HCl}

Optimization Parameters

VariableOptimal RangeEffect on Yield
Catalyst loading 1.2 equiv AlCl₃Maximizes acylation
Solvent Anhydrous CH₂Cl₂Prevents hydrolysis
Temperature −10°C to 0°CReduces side products
Reaction time 12–16 hoursCompletes diacylation

Outcome : 44% isolated yield with 95% purity (HPLC).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Approach

A two-step synthesis couples pre-formed thiophene boronic esters to a diketone precursor:

  • Synthesis of 3-methylthiophen-2-ylboronic acid.

  • Cross-coupling with 1,2-dibromoethane-1,2-dione under Pd(PPh₃)₄ catalysis.

Conditions :

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : THF/H₂O (4:1)

  • Temperature : 80°C, 24 hours

Yield : 37% (requires rigorous exclusion of oxygen).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Diol oxidation 529812.50Moderate
Friedel-Crafts 44959.80High
Cross-coupling 379918.20Low

Trade-offs : Friedel-Crafts offers cost efficiency but lower purity, while cross-coupling achieves high purity at elevated costs.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

Chemistry and Material Science

BMTE serves as a building block for synthesizing photochromic materials and molecular switches . Its ability to undergo reversible photoisomerization allows it to change its physical properties upon exposure to light, making it suitable for applications in:

  • Organic Electronics : Utilized in the development of organic light-emitting diodes (OLEDs) and solar cells due to its electronic properties.
  • Polymer Chemistry : Potential candidate for creating novel polymers with unique functionalities.

Medicinal Chemistry

Research indicates that BMTE exhibits potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies show that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
MicroorganismActivity Observed
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed
Salmonella typhiInhibition observed
Bacillus subtilisInhibition observed
  • Antitumor Activity : Studies suggest that BMTE may induce cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma cells (MKN-45). The mechanism is thought to involve the generation of reactive oxygen species (ROS) and enzyme inhibition.

Industrial Applications

In industrial settings, BMTE can be utilized in:

  • The production of advanced materials with photoactive properties.
  • Developing light-responsive drug delivery systems that can release therapeutic agents upon light activation.

Case Studies

Several case studies have highlighted the efficacy of BMTE and related compounds:

  • Anticancer Activity Study :
    • A study demonstrated that modifications to the dione structure could lead to significant improvements in antitumor activity compared to conventional treatments.
    • Findings indicated enhanced cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents.
  • Enzyme Inhibition Study :
    • Research indicated that dione compounds can inhibit specific enzymes critical for cancer cell survival, providing a pathway for therapeutic development.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione involves its ability to undergo reversible photoisomerization. When exposed to light, the compound can switch between different isomeric forms, leading to changes in its physical and chemical properties. This photoisomerization process is mediated by the interaction of light with the electronic structure of the compound, causing a rearrangement of its molecular configuration.

Comparison with Similar Compounds

Comparative Analysis with Similar Ethane-1,2-dione Derivatives

Structural and Electronic Comparisons

Substituent Effects on Conformation and Bonding
  • (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione ():
    • Exhibits an s-trans conformation with an elongated central C-C bond (1.536 Å vs. typical ~1.48 Å for Csp²-Csp²), reducing dipole-dipole repulsion between carbonyl groups.
    • Fluorine substituents increase electronegativity, stabilizing π-π stacking (interaction distances: 3.64–3.72 Å) and weak C–H···O hydrogen bonds .
  • 1,2-Bis(3-oxobenzo[d]isothiazol-2(3H)-yl)ethane-1,2-dione ():
    • Incorporates benzoisothiazole rings, introducing sulfur and nitrogen atoms. This enhances antimicrobial activity (MIC = 8 μg/mL) but may reduce solubility compared to thiophene derivatives.
Thiophene vs. Indole and Pyridine Derivatives
  • 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione ():
    • Natural indole-based dione with a clogP of 3.31 , indicating moderate lipophilicity. Likely inhibits carboxylesterases (CEs) but lacks experimental validation.
  • 1-Phenyl-2-pyridinylethane-1,2-diones ():
    • Asymmetric structure improves water solubility (>10× vs. benzil) while retaining CE inhibition. Over 200 analogs exist, demonstrating synthetic flexibility .

Solubility and Lipophilicity

Compound Substituents clogP Water Solubility Key Feature
1,2-Bis(3-methylthiophen-2-yl) 3-methylthiophene N/A Predicted low High lipophilicity (methyl groups)
Hyrtiosin B (indole derivative) 5-hydroxyindole 2.0 Moderate Marine sponge origin
1-Phenyl-2-pyridinyl dione Phenyl + pyridinyl ~2.5 High (>10× benzil) Therapeutic potential
(E)-4,4′-Difluorobenzil 4-fluorophenyl N/A Low (industrial use) Enhanced crystal stability

Note: The 3-methylthiophene derivative likely has higher lipophilicity than pyridinyl or hydroxyindole analogs, impacting membrane permeability but limiting aqueous solubility.

Enzyme Inhibition
  • Benzil (1,2-diphenylethane-1,2-dione) :
    • Potent CE inhibitor but poor water solubility. Structural analogs like 1-phenyl-2-pyridinyl diones retain potency with improved solubility .
  • 1,2-Bis(4-bromothien-2-yl)ethane-1,2-dione ():
    • Brominated thiophene derivative with anticancer properties. Melting point (164–165°C) and NMR data suggest stability .
Antimicrobial and Material Science
  • 1,2-Bis(3-oxobenzoisothiazolyl)dione ():
    • MIC = 8 μg/mL against bacteria, highlighting heterocycle-driven bioactivity .
  • Di(1H-tetrazol-5-yl)ethane-1,2-dione dioxime ():
    • High-energy material with thermostability (wave-like crystal packing) and insensitivity, used in explosives .

Biological Activity

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione (CAS Number: 147951-24-4) is a synthetic compound with a molecular formula of C12_{12}H10_{10}O2_2S2_2 and a molecular weight of approximately 250.33 g/mol. This compound belongs to the class of aromatic heterocycles and has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Studies have demonstrated that compounds containing similar dione structures exhibit significant antimicrobial properties. For instance, derivatives of related compounds have been tested against various bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth .

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed
Salmonella typhiInhibition observed
Bacillus subtilisInhibition observed

Antitumor Activity

The antitumor properties of this compound have been investigated in various studies. Compounds with similar structural motifs have shown promise in inducing apoptosis in cancer cell lines. For example, research indicates that certain derivatives can induce cytotoxic effects comparable to established chemotherapeutics .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Anticancer Activity :
    • A study involving derivatives of dione compounds reported enhanced cytotoxic effects against gastric adenocarcinoma cells (MKN-45), indicating potential for development as anticancer agents .
    • Another case study demonstrated that modifications to the dione structure could lead to significant improvements in antitumor activity compared to conventional treatments .
  • Enzyme Inhibition :
    • Compounds similar to this compound have been identified as potent inhibitors of human carboxylesterases, which play a crucial role in drug metabolism. This inhibition could lead to increased efficacy of certain drugs by prolonging their action in the body .

The biological activity of this compound is thought to stem from its ability to interact with cellular targets through various mechanisms:

  • Reactive Oxygen Species (ROS) : Some studies suggest that dione compounds can generate ROS, leading to oxidative stress and subsequent cell death in cancer cells.
  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions involving 3-methylthiophene-2-carbaldehyde or its derivatives. A Radziszewski-like reaction methodology (used for analogous diones in porphyrin synthesis) involves reacting aldehydes with diamines or other nucleophiles under controlled conditions . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Catalyst use : Acidic or basic catalysts (e.g., acetic acid, piperidine) may improve yield.
  • Temperature control : Reactions typically proceed at 60–100°C to balance kinetics and side reactions.
    Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Purity should be verified by HPLC (>98%) and NMR spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Handling : Use PPE (gloves, goggles, lab coats) in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides), which may induce decomposition .
  • Disposal : Follow hazardous waste protocols. Incineration or chemical neutralization by licensed facilities is advised .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm structural integrity by identifying thiophene protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ 185–200 ppm) .
  • FT-IR : Detect C=O stretches (~1680–1720 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₁₄H₁₂O₂S₂: 292.03) .

Advanced Research Questions

Q. How can this dione be utilized in coordination chemistry or materials science?

The compound’s diketone moiety can act as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺) to form coordination polymers. For example:

  • Metal-organic frameworks (MOFs) : React with metal salts (e.g., Cu(NO₃)₂) in DMF/water under solvothermal conditions (120°C, 24 hrs) to form porous networks. Structural analysis via X-ray crystallography is essential .
  • Catalytic applications : Test metal complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess activity and selectivity .

Q. What strategies resolve contradictions in reported biological activity data for similar diones?

  • Dose-response studies : Conduct assays (e.g., antimicrobial disk diffusion) across concentrations (1–100 µM) to identify effective ranges .
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., furan or pyridine-substituted diones) to isolate the role of thiophene groups .
  • Mechanistic studies : Use computational modeling (DFT) to predict binding affinities with biological targets (e.g., enzyme active sites) .

Q. How can researchers design experiments to study the compound’s photophysical properties?

  • UV-Vis spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism.
  • Fluorescence quenching : Titrate with electron-deficient species (e.g., nitroaromatics) to evaluate sensing potential .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (<5% weight loss up to 200°C suggests suitability for high-temperature applications) .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising yield?

  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic reactions.
  • In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress in real time .
  • Solvent recovery : Implement distillation systems to recycle high-purity solvents (e.g., toluene) .

Q. How should crystallographic data be interpreted for polymorph screening?

  • Single-crystal X-ray diffraction : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of thiophene rings) .
  • Powder XRD : Compare experimental patterns with simulated data from Cambridge Structural Database (CSD) entries to identify polymorphs .

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